molecular formula C20H28 B13999677 1,5-Di(pentan-3-yl)naphthalene CAS No. 19990-01-3

1,5-Di(pentan-3-yl)naphthalene

Cat. No.: B13999677
CAS No.: 19990-01-3
M. Wt: 268.4 g/mol
InChI Key: IDMLDWLPJLKHOQ-UHFFFAOYSA-N
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Description

1,5-Di(pentan-3-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two pentan-3-yl groups attached to the 1 and 5 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(pentan-3-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with pentan-3-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and yield. Additionally, purification techniques, such as distillation or chromatography, are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1,5-Di(pentan-3-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form naphthalene diols or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to produce naphthalene derivatives with reduced functional groups.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the naphthalene ring, leading to the formation of nitro or sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Naphthalene diols, naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro-naphthalene, sulfonic acid derivatives.

Scientific Research Applications

1,5-Di(pentan-3-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,5-Di(pentan-3-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylnaphthalene: Similar structure with methyl groups instead of pentan-3-yl groups.

    1,5-Diethyl-naphthalene: Contains ethyl groups at the 1 and 5 positions.

    1,5-Dipropyl-naphthalene: Features propyl groups at the 1 and 5 positions.

Uniqueness

1,5-Di(pentan-3-yl)naphthalene is unique due to the presence of the longer pentan-3-yl chains, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These properties can make it more suitable for specific applications compared to its shorter-chain analogs.

Properties

CAS No.

19990-01-3

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,5-di(pentan-3-yl)naphthalene

InChI

InChI=1S/C20H28/c1-5-15(6-2)17-11-9-14-20-18(16(7-3)8-4)12-10-13-19(17)20/h9-16H,5-8H2,1-4H3

InChI Key

IDMLDWLPJLKHOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC=CC2=C1C=CC=C2C(CC)CC

Origin of Product

United States

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